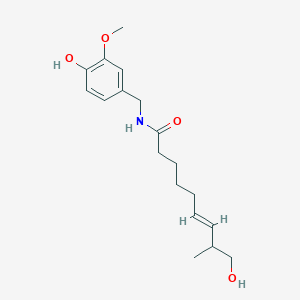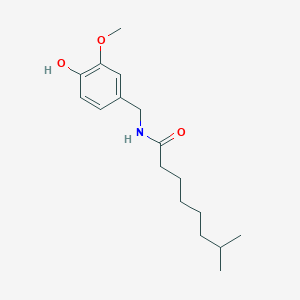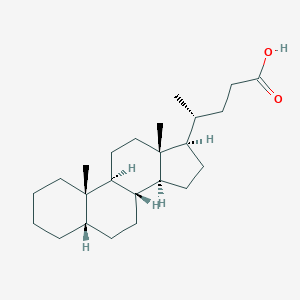![molecular formula C10H12N4O2 B196192 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione CAS No. 883455-55-8](/img/structure/B196192.png)
4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione
Übersicht
Beschreibung
4-(Dimethylamino)phenyl isocyanate, a compound with a similar structure, is an organic building block containing an isocyanate group . It’s used in the synthesis of various organic compounds .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like condensation, fusion, or Heck reaction . The exact method would depend on the specific compound and the desired product .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods and computational chemistry tools . For instance, the structure of a synthesized compound can be modeled using software like Gaussian09W and GaussView6.0.16 .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite diverse, depending on the functional groups present in the molecule . For instance, azo compounds, which contain a similar dimethylamino group, are known to undergo fast intramolecular charge transfer (ICT) upon light excitation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various experimental and computational methods . For instance, the density, molecular weight, and boiling point of a compound can be determined .Wissenschaftliche Forschungsanwendungen
Catalyst in Synthesis
The compound has been used as a catalyst in the synthesis of isoxazolone-type heterocycles . The catalysts used in this study were prepared by the impregnation of 2 wt% Ag on commercial support oxides . The results of the application of the catalysts in the synthesis of the 4-(4-(dimethylamino)benzylidene)-3-methylisoxazol-5(4H)-one using an aldehyde as the starting molecule, revealed that all the catalysts had interested yields up to 60% .
Nonlinear Optical Applications
A new chromophore with extended π-conjugation was synthesized for nonlinear optical applications . Nucleation and solubility studies were performed to identify a suitable solvent system for the material growth . Second harmonic generation efficiency of the compound was measured by powder test, and density functional theory calculations were carried out to compare the nonlinear optical properties of the compound at the molecular level .
FRET-based Nucleic Acid Probes
DABCYL, a derivative of the compound, is one of the most popular acceptors for developing FRET-based nucleic acid probes . DABCYL dyes are often paired with EDANS in FRET-based fluorescent probes .
Protease Substrates
In addition to nucleic acid probes, DABCYL is also used in the development of protease substrates . This application is particularly useful in the study of protease enzymes, which play crucial roles in many biological processes.
Pharmacological Applications
Isoxazolones, which can be synthesized using this compound as a catalyst, have attracted a lot of attention recently thanks to their applications in the pharmacological field as antibacterial, anticonvulsant, antifungal, antidiabetic, anticancer and also used as fungicides and insecticides in agro-chemistry .
Agro-Chemistry
As mentioned above, isoxazolones synthesized using this compound as a catalyst have been used as fungicides and insecticides in agro-chemistry . This highlights the compound’s potential in contributing to the development of new agrochemicals.
Wirkmechanismus
Target of Action
The primary target of 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione (4-DAP) is Thallium (III) . It has been used as a reagent for the determination of ultra-trace amounts of Thallium (III) . Thallium (III) is a chemical element with symbol Tl and atomic number 81.
Mode of Action
4-DAP interacts with Thallium (III) in a way that allows for its detection It is known that 4-dap has been used in organic synthesis to generate heterocyclic compounds, such as 1,2,4-triazoles, pyrazoles, and imidazoles .
Biochemical Pathways
It is known that researchers study its effects on the activity of enzymes and the binding of proteins .
Result of Action
Studies have reported 4-dap to have anti-inflammatory and antioxidant effects .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[4-(dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-13(2)7-3-5-8(6-4-7)14-9(15)11-12-10(14)16/h3-6H,1-2H3,(H,11,15)(H,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIRDFLZTSMUQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C(=O)NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635062 | |
| Record name | 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione | |
CAS RN |
883455-55-8 | |
| Record name | 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















